REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]Cl.[NH2:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][CH:14]=[CH:13]2.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[NH:15]1[C:16]2[C:12](=[CH:11][C:10]([N:9]3[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]3)=[CH:18][CH:17]=2)[CH:13]=[CH:14]1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCNCCCl
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=CNC2=CC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1M hydrochloric acid (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The residue from evaporation of the extracts
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol/ammonia
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC(=CC=C12)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |